BenchChemオンラインストアへようこそ!

2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide

mGluR5 antagonist positional isomer SAR hydrogen bonding

2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide (molecular formula: C₁₅H₁₇N₃O₂S; molecular weight: 303.4 g/mol) is a synthetic small-molecule thiazole-4-carboxamide derivative originally disclosed by F. Hoffmann-La Roche AG in the patent family WO2006074884A1 / US20060160857A1 / US7678815B2 as a metabotropic glutamate receptor 5 (mGluR5) antagonist.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
Cat. No. B4504158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C15H17N3O2S/c19-12-7-5-11(6-8-12)16-14(20)13-9-21-15(18-13)17-10-3-1-2-4-10/h5-10,19H,1-4H2,(H,16,20)(H,17,18)
InChIKeyNUGGZKMANXRNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide: Compound Identity, Patent Pedigree, and Pharmacological Context


2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide (molecular formula: C₁₅H₁₇N₃O₂S; molecular weight: 303.4 g/mol) is a synthetic small-molecule thiazole-4-carboxamide derivative originally disclosed by F. Hoffmann-La Roche AG in the patent family WO2006074884A1 / US20060160857A1 / US7678815B2 as a metabotropic glutamate receptor 5 (mGluR5) antagonist [1]. The compound belongs to a class of negative allosteric modulators (NAMs) targeting the mGluR5 receptor, which has been validated as a therapeutic target for anxiety, chronic pain, depression, and other CNS disorders [2]. It is currently available as a research reagent from multiple commercial suppliers, with a reported Max Phase of Preclinical [3]. The compound features a cyclopentylamino group at the 2-position of the thiazole ring and a 4-hydroxyphenyl carboxamide at the 4-position, a substitution pattern that distinguishes it from both earlier-generation mGluR5 antagonists (e.g., MPEP, MTEP, fenobam) and other thiazole-4-carboxamide analogs within the same patent series.

Why 2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide Cannot Be Interchanged with Generic Thiazole-4-Carboxamide Analogs


Within the thiazole-4-carboxamide class, even subtle structural modifications produce dramatic shifts in target affinity, functional activity (NAM vs. PAM), and pharmacokinetic properties. The Roche patent SAR (WO2006074884A1) establishes that both the N-aryl carboxamide substituent (R₁ position) and the 2-amino substituent (R₃ position) independently and synergistically control mGluR5 antagonist potency [1]. Specifically, the 4-hydroxyphenyl group at R₁ introduces a hydrogen-bond donor that is absent in the unsubstituted phenyl analog (2-(cyclopentylamino)-N-phenyl-1,3-thiazole-4-carboxamide), while the ortho-hydroxy positional isomer (2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide) presents a different hydrogen-bonding geometry that alters receptor interaction . Published SAR from related thiazole carboxamide series demonstrates that IC₅₀ values for mGluR5 antagonism vary by over 100-fold depending on the specific N-aryl substitution pattern [2]. Consequently, generic substitution of one thiazole-4-carboxamide analog for another without confirmation of target-specific activity data carries a high risk of producing qualitatively different pharmacological outcomes in any receptor-based assay.

Quantitative Differentiation Evidence for 2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide vs. Key Comparators


Structural Differentiation from Ortho-Hydroxy Positional Isomer: Hydrogen-Bond Geometry and Predicted Receptor Interaction

The target compound bears a 4-hydroxyphenyl (para-hydroxy) substituent on the carboxamide nitrogen, distinguishing it from the commercially available ortho-hydroxy positional isomer, 2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide . In the mGluR5 allosteric binding pocket, the para-hydroxy configuration enables linear hydrogen-bond donation along the molecular axis defined by the carboxamide-phenyl bond, whereas the ortho-hydroxy isomer presents a bent geometry with the hydroxyl oriented at approximately 60° relative to this axis. Published SAR for thiazole positional isomers in related target systems (α-glucosidase) has demonstrated that para-to-ortho hydroxyl repositioning can alter inhibitor potency by >10-fold due to changes in hydrogen-bond network compatibility within the binding site [1]. For mGluR5 specifically, the Roche patent explicitly claims 4-hydroxyphenyl as a preferred R₁ substituent with -OH as a qualifying substituent, implying favorable interaction with the receptor allosteric site relative to unsubstituted or differently substituted phenyl analogs [2].

mGluR5 antagonist positional isomer SAR hydrogen bonding thiazole carboxamide

mGluR5 Class Potency Differentiation: NAM Activity of the Thiazole-4-Carboxamide Series vs. Reference Antagonists

The Roche thiazole-4-carboxamide patent series establishes this compound as an mGluR5 negative allosteric modulator (NAM), placing it within a well-characterized pharmacological class with established reference standards [1]. The prototypical mGluR5 NAMs provide quantitative benchmarks: MPEP (IC₅₀ = 36 nM in Ca²⁺ flux assay), MTEP (IC₅₀ = 5 nM; Ki = 16 nM), and fenobam (IC₅₀ = 58 nM) [2]. A structurally related thiazole carboxamide series (thiazole-2-carboxamides from Vu et al., 2016) yielded mGluR5 antagonists with IC₅₀ values of 159–274 nM [3]. The Roche thiazole-4-carboxamide scaffold represents a structurally distinct chemotype from the alkyne-based MPEP/MTEP series, with the 4-carboxamide linkage providing different conformational constraints compared to the 2-carboxamide series [1]. While exact IC₅₀ values for this specific compound are not publicly disclosed, its inclusion in the Roche patent as an exemplified compound within the preferred substitution scope implies mGluR5 antagonist activity within the low-nanomolar to sub-micromolar range typical of this chemotype.

mGluR5 NAM negative allosteric modulator thiazole-4-carboxamide Ca²⁺ flux assay

Cyclopentylamino Group Contribution to Biological Activity: Evidence from 2-(Cyclopentylamino)thiazol-4(5H)-one Analog Series

The cyclopentylamino substituent at the thiazole 2-position is a key pharmacophoric element that has been independently validated for biological activity in a related thiazole series. Baumgart et al. (2023) synthesized nine 2-(cyclopentylamino)thiazol-4(5H)-one derivatives and demonstrated that the cyclopentylamino group contributes significantly to target engagement: compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) exhibited an IC₅₀ of 0.07 µM against 11β-HSD1 with selectivity over 11β-HSD2, outperforming the reference inhibitor carbenoxolone [1]. In comparison, the same study showed that replacement of the cyclopentyl group with alternative substituents or alteration of the thiazol-4(5H)-one core substantially reduced inhibitory activity. While the terminal target differs (11β-HSD1 vs. mGluR5), this independent dataset confirms that the 2-cyclopentylamino-thiazole substructure is a productive scaffold element capable of driving low-micromolar to nanomolar target engagement, with the cyclopentyl ring providing optimal steric complementarity compared to smaller (cyclopropyl, cyclobutyl) or larger (cyclohexyl) cycloalkylamines [1]. The Roche patent further reinforces this by explicitly listing cyclopentyl as a preferred cycloalkyl in the R₃ position [2].

cyclopentylamino SAR 11β-HSD1 inhibition thiazole pharmacophore cycloalkylamine optimization

Differentiation from Non-Hydroxylated Phenyl Analog: The Role of the 4-OH Group in Physicochemical and Pharmacokinetic Profile

The presence of the 4-hydroxyl group on the N-phenyl ring differentiates this compound from the non-hydroxylated analog 2-(cyclopentylamino)-N-phenyl-1,3-thiazole-4-carboxamide, which is also claimed in the same Roche patent family [1]. The hydroxyl substitution introduces a hydrogen-bond donor (HBD count = 3 for the target compound, vs. HBD = 2 for the des-hydroxy analog), which predictably reduces logP by approximately 0.5–0.8 log units based on the Hansch π constant for aromatic -OH (−0.67) [2]. This logP reduction brings the compound closer to the optimal CNS drug-likeness range (logP 2–4) and increases aqueous solubility relative to the unsubstituted phenyl analog. In the mGluR5 allosteric binding pocket, the 4-OH group is positioned to interact with polar residues in the extracellular vestibule, as supported by molecular docking studies of structurally related thiazole carboxamide mGluR5 ligands that place the N-aryl substituent in a hydrophilic subpocket [3]. The non-hydroxylated phenyl analog lacks this specific interaction and is expected to exhibit different off-target selectivity, as demonstrated by the broader SAR showing that even single-atom changes to the R₁ aryl group alter selectivity profiles across GPCR panels [1].

logP modulation hydrogen-bond donor solubility CNS drug-likeness thiazole carboxamide

Patent Protection and Prior Art Positioning: Freedom-to-Operate Differentiation from Later-Generation mGluR5 Chemotypes

This compound is explicitly disclosed in the Roche patent family (WO2006074884A1, priority date January 2006), which represents one of the earliest thiazole-4-carboxamide mGluR5 NAM patent filings [1]. The original patent (US7678815B2) expired or will expire 20 years from its earliest priority date, making this compound accessible for research use without royalty obligations in jurisdictions where patent term has lapsed [2]. This differentiates the compound from later-generation mGluR5 NAM chemotypes such as the bicyclic thiazoles disclosed by Janssen Pharmaceutica (WO2011/029804, priority 2010) [3], the Vanderbilt bicyclic oxazole/thiazole PAMs (US9090632, priority 2010) [4], and clinical-stage compounds like mavoglurant (AFQ056, Novartis) or basimglurant (RG7090, Roche). For organizations conducting mGluR5-related research, this temporal patent positioning means the compound falls within an older, more accessible IP space, while still representing a chemically distinct and pharmacologically relevant mGluR5 antagonist chemotype. Furthermore, as a compound from the Roche discovery program that yielded clinical candidates (basimglurant), its inclusion in the original SAR exploration provides a structurally validated starting point for medicinal chemistry optimization or tool compound development [1].

intellectual property prior art freedom to operate mGluR5 NAM patent landscape

Recommended Application Scenarios for 2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide Based on Quantitative Evidence


mGluR5 Chemotype-Switching SAR Studies: Orthogonal Confirmation of Target Engagement

For research programs that have identified hits from the MPEP/MTEP alkyne chemotype or the fenobam imidazole series, this thiazole-4-carboxamide compound serves as a structurally orthogonal probe for confirming mGluR5 target engagement. The distinct core scaffold (thiazole-4-carboxamide vs. aryl-alkyne vs. imidazole) ensures that shared off-target activities across chemotypes can be dissociated from true mGluR5-mediated pharmacology [1]. The compound's inclusion in the Roche mGluR5 NAM patent family (WO2006074884A1) provides confidence in target class assignment, while reference antagonists MTEP (IC₅₀ = 5 nM) and fenobam (IC₅₀ = 58 nM) establish the potency benchmark for assay validation [2].

Hydroxyl Positional Isomer Comparator Studies for Hydrogen-Bond Pharmacophore Mapping

The availability of both the 4-hydroxyphenyl (target compound) and 2-hydroxyphenyl (ortho isomer, EVT-4639699) positional isomers enables systematic pharmacophore mapping of hydrogen-bond donor requirements in the mGluR5 allosteric binding pocket . Published thiazole positional isomer SAR demonstrates that para-to-ortho hydroxyl shifts can modulate potency by >10-fold [3], making this pair a valuable tool set for probing the geometry and directionality of hydrogen-bond interactions with the receptor. This application is particularly relevant for structure-based drug design programs seeking to validate docking poses derived from mGluR5 crystal structures (e.g., PDB: 4OO9, 6FFI).

CNS Drug-Likeness Optimization: Benchmarking the 4-OH Substituent Effect on Physicochemical Profile

The 4-hydroxyphenyl substituent modulates logP by approximately -0.5 to -0.8 log units relative to the des-hydroxy phenyl analog, shifting the physicochemical profile toward the CNS MPO optimal range [4]. This compound can serve as a reference standard for ADME screening cascades that evaluate the impact of phenolic -OH substitution on metabolic stability (Phase II glucuronidation/sulfation susceptibility), plasma protein binding, and brain penetration in rodent models. The cyclopentylamino-thiazole substructure independently validated in the 11β-HSD1 inhibition assay (IC₅₀ as low as 0.07 µM for optimized analogs) [5] provides additional confidence that the core scaffold is compatible with target engagement, allowing researchers to focus on optimizing the N-aryl substituent for ADME properties without concern about scaffold inactivity.

Early-Stage Tool Compound Development with Reduced IP Encumbrance Risk

For biotechnology companies and academic drug discovery centers developing novel mGluR5 modulators, this compound's origin in the 2006 Roche patent family (US7678815B2) [6] places it in a more accessible IP space compared to later-generation chemotypes disclosed in 2010–2015 patents from Janssen, Vanderbilt, and others [7]. Its expired or soon-to-expire patent coverage in multiple jurisdictions reduces freedom-to-operate risk for method-of-use patenting and tool compound distribution. The compound is commercially available from multiple vendors, ensuring reliable supply for medium-throughput screening, SAR expansion, and in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.